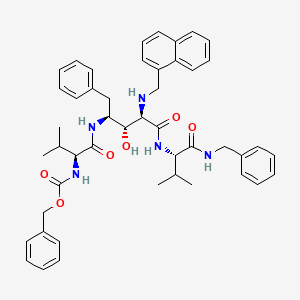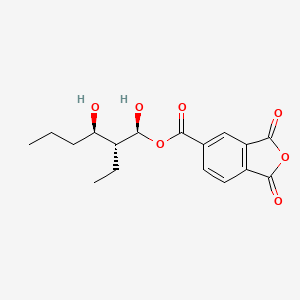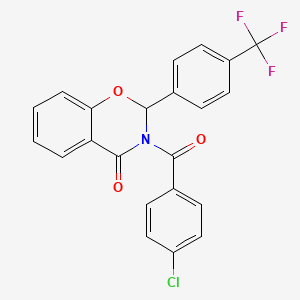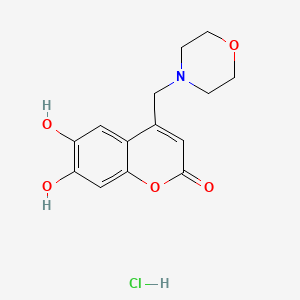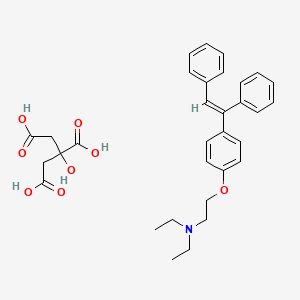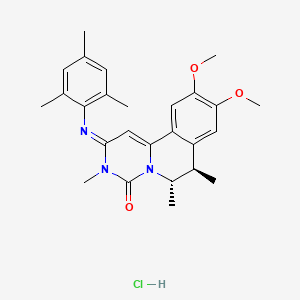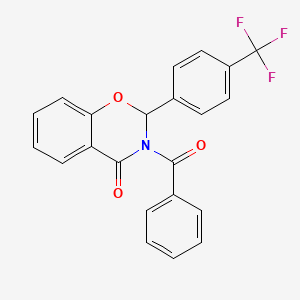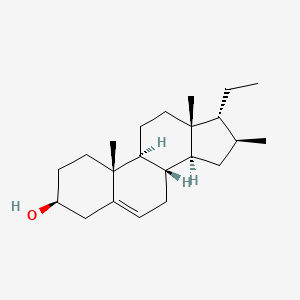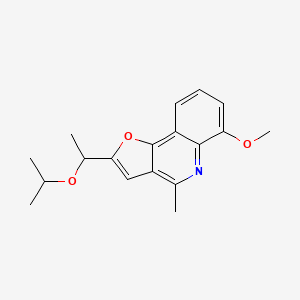
Nicotinic acid, 2,9-dibutyl-2,9-dimethyldecamethylene ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinic acid, 2,9-dibutyl-2,9-dimethyldecamethylene ester is a derivative of nicotinic acid, also known as niacin or vitamin B3. This compound is characterized by its complex structure, which includes two butyl groups and two methyl groups attached to a decamethylene chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nicotinic acid, 2,9-dibutyl-2,9-dimethyldecamethylene ester typically involves multicomponent reactions. One common method includes the condensation of nicotinic acid with butyl and methyl substituents under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
Nicotinic acid, 2,9-dibutyl-2,9-dimethyldecamethylene ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols. Substitution reactions can yield a variety of substituted nicotinic acid derivatives .
Applications De Recherche Scientifique
Nicotinic acid, 2,9-dibutyl-2,9-dimethyldecamethylene ester has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is studied for its potential effects on cellular processes and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, including its role in reducing cholesterol levels and treating certain diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mécanisme D'action
The mechanism of action of nicotinic acid, 2,9-dibutyl-2,9-dimethyldecamethylene ester involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors and enzymes involved in metabolic processes. This interaction can lead to changes in cellular functions and biochemical pathways, resulting in various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other nicotinic acid derivatives, such as:
- Nicotinic acid, 2-butyl-2-methyldecamethylene ester
- Nicotinic acid, 2,9-dibutyl-2,9-dimethylhexamethylene ester
- Nicotinic acid, 2,9-dibutyl-2,9-dimethyloctamethylene ester .
Uniqueness
Nicotinic acid, 2,9-dibutyl-2,9-dimethyldecamethylene ester is unique due to its specific structural features, which include the presence of two butyl and two methyl groups attached to a decamethylene chain. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
85018-74-2 |
|---|---|
Formule moléculaire |
C32H48N2O4 |
Poids moléculaire |
524.7 g/mol |
Nom IUPAC |
[2-butyl-2,9-dimethyl-9-(pyridine-3-carbonyloxymethyl)tridecyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C32H48N2O4/c1-5-7-17-31(3,25-37-29(35)27-15-13-21-33-23-27)19-11-9-10-12-20-32(4,18-8-6-2)26-38-30(36)28-16-14-22-34-24-28/h13-16,21-24H,5-12,17-20,25-26H2,1-4H3 |
Clé InChI |
YEJCYWKMGMZXQQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)(CCCCCCC(C)(CCCC)COC(=O)C1=CN=CC=C1)COC(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



